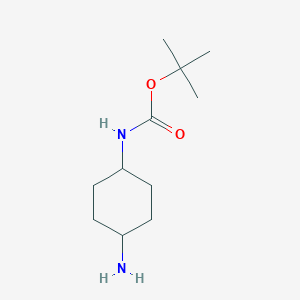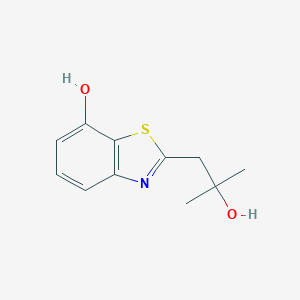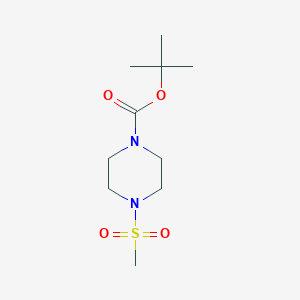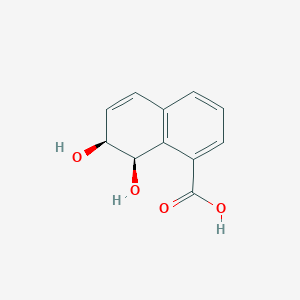
trans-N-Boc-1,4-cyclohexanediamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of trans-N-Boc-1,4-cyclohexanediamine and its derivatives typically involves chemoenzymatic methods or stereocontrolled syntheses. Quijada et al. (2009) demonstrated an efficient chemoenzymatic method to prepare optically active trans-N-Boc-cyclohexane-1,2-diamines, utilizing a reductive-amination of an aromatic aldehyde, N-methylation, and Boc group cleavage to achieve high yields of desired products (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009). Additionally, stereocontrolled syntheses have been explored to create diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, employing Cbz-protected cyclohexene diamines and catalytic osmylation (Witiak, Rotella, Filppi, & Gallucci, 1987).
Molecular Structure Analysis
The molecular structure of trans-N-Boc-1,4-cyclohexanediamine derivatives is crucial for understanding their reactivity and physical properties. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within the molecule and the conformation of the cyclohexane ring. For instance, the stereochemistry of amino groups on the cyclohexanediamine ligand has been shown to modulate the expression of toxic effects in platinum(II) complexes, suggesting the importance of molecular structure in biological activity (D. Witiak et al., 1987).
Chemical Reactions and Properties
trans-N-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including acylation, alkylation, and complexation with metals, which are essential for its application in synthesis. For example, efficient isomeric enrichment in cocrystals with low molecular weight diols demonstrates the compound's ability to form selective interactions, highlighting its use in stereochemical separations and chiral resolutions (Scott, Hachiken, & Tanaka, 2008).
Physical Properties Analysis
The physical properties of trans-N-Boc-1,4-cyclohexanediamine , such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its handling and application in synthesis protocols.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to participate in catalytic cycles, make trans-N-Boc-1,4-cyclohexanediamine a versatile intermediate in organic synthesis. Its role in facilitating enantioselective deprotonation and in forming complexes with transition metals underscores its utility in asymmetric synthesis and catalysis (Wiberg & Bailey, 2000).
Aplicaciones Científicas De Investigación
V1A Receptor Antagonist Development
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : trans-N-Boc-1,4-cyclohexanediamine has been used in the development and study of an orally bioavailable and selective V1A receptor antagonist .
Preparation of Fully Aliphatic Polyimides
- Scientific Field : Polymer Chemistry .
- Application Summary : trans-1,4-Diaminocyclohexane, a compound related to trans-N-Boc-1,4-cyclohexanediamine, has been used in the preparation of fully aliphatic polyimides .
High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine
- Scientific Field : Green Chemistry .
- Application Summary : trans-N-Boc-1,4-cyclohexanediamine has been used in the high yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
- Methods of Application : The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
- Results or Outcomes : The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
- Scientific Field : Organic Chemistry .
- Application Summary : trans-N-Boc-1,4-cyclohexanediamine is an important pharmaceutical intermediate and plays an important role in chemical linkage .
- Methods of Application : The synthesis method involves adding (Boc)2O to the solution of (1r,4r)-cyclohexane-1,4-diamine in MeOH at 0°C, and stirring at room temperature for 16 hours . After the reaction was completed, the product was purified to obtain trans-N-Boc-1,4-cyclohexanediamine .
- Results or Outcomes : The yield of the synthesis was 86% .
Unfolded Protein Response (UPR) Inhibitor Synthesis
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : trans-1,4-Diaminocyclohexane, a compound related to trans-N-Boc-1,4-cyclohexanediamine, has been used in the synthesis of inhibitors related to the unfolded protein response (UPR) . UPR is a cellular stress response related to the endoplasmic reticulum.
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
- Scientific Field : Organic Chemistry .
- Application Summary : trans-N-Boc-1,4-cyclohexanediamine is an important pharmaceutical intermediate and plays an important role in chemical linkage .
- Methods of Application : The synthesis method involves adding (Boc)2O to the solution of (1r,4r)-cyclohexane-1,4-diamine in MeOH at 0°C, and stirring at room temperature for 16 hours . After the reaction was completed, the product was purified to obtain trans-N-Boc-1,4-cyclohexanediamine .
- Results or Outcomes : The yield of the synthesis was 86% .
Safety And Hazards
Trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
There is a high demand for the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass . Trans-N-Boc-1,4-cyclohexanediamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Propiedades
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939007 | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Boc-1,4-cyclohexanediamine | |
CAS RN |
195314-59-1, 177906-48-8, 247570-24-7 | |
| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)












